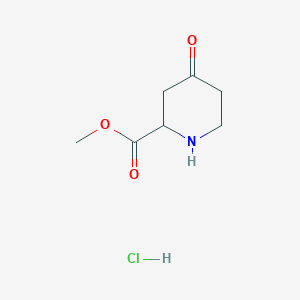

Methyl 4-oxopiperidine-2-carboxylate hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic name for this compound follows the International Union of Pure and Applied Chemistry nomenclature as this compound. The molecular formula C₇H₁₂ClNO₃ indicates the presence of seven carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 193.63 grams per mole. The structure consists of a six-membered piperidine ring with a ketone functionality at position 4 and a methyl ester group at position 2, forming a salt with hydrochloric acid.

The compound exists as a hydrochloride salt, where the nitrogen atom in the piperidine ring is protonated and associated with a chloride ion. The systematic naming reflects the presence of multiple functional groups: the 4-oxo designation indicates the ketone at the fourth position of the piperidine ring, while the 2-carboxylate indicates the ester functionality at the second position. The methyl prefix specifies that the carboxylate group is present as a methyl ester rather than a free carboxylic acid.

According to chemical database information, the compound is also known by several synonymous names including 4-Oxo-piperidine-2-carboxylic acid methyl ester hydrochloride and methyl 4-oxopiperidine-2-carboxylate;hydrochloride. The Chemical Abstracts Service registry number 1414958-07-8 provides unique identification for this specific compound. The parent compound, without the hydrochloride salt, corresponds to PubChem compound identification 45090281.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂ClNO₃ |

| Molecular Weight | 193.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1414958-07-8 |

| Parent Compound CID | 45090281 |

The simplified molecular-input line-entry system representation COC(=O)C1CC(=O)CCN1.Cl clearly demonstrates the connectivity pattern within the molecule. The International Chemical Identifier string InChI=1S/C7H11NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h6,8H,2-4H2,1H3;1H provides a standardized method for representing the molecular structure in a machine-readable format.

Crystallographic Studies and Conformational Isomerism

Crystallographic investigations of piperidine derivatives have revealed significant insights into conformational preferences and molecular packing arrangements. Research on related piperidine compounds has demonstrated that these molecules can adopt various ring conformations, with the six-membered ring typically existing in chair, boat, or distorted conformations depending on substituent effects and crystal packing forces. The piperidine ring in this compound is expected to exhibit similar conformational flexibility.

Studies on structurally related compounds have shown that piperidine rings often adopt distorted boat conformations when substituted with bulky groups or when participating in extensive hydrogen bonding networks. The presence of both the ketone functionality at position 4 and the carboxylate ester at position 2 creates specific steric and electronic constraints that influence the preferred ring conformation. Crystal structure analysis of similar compounds has revealed that the positioning of substituents can significantly affect the overall molecular geometry and intermolecular interactions.

The conformational analysis becomes particularly complex when considering the rotational freedom around the carbon-carbon bond connecting the carboxylate group to the piperidine ring. This bond rotation can lead to different conformational isomers, each with distinct energy profiles and intermolecular interaction patterns. Computational studies on related systems have indicated that these conformational preferences are influenced by both intramolecular strain and intermolecular interactions in the crystalline state.

| Conformational Parameter | Typical Range | Influence Factor |

|---|---|---|

| Ring Puckering | Chair to Boat | Substituent steric effects |

| C-CO₂Me Torsion | 0° to 180° | Electronic conjugation |

| NH⁺-Cl⁻ Distance | 2.5-3.0 Å | Hydrogen bonding strength |

The stereochemistry around the asymmetric carbon at position 2 of the piperidine ring introduces additional complexity to the conformational analysis. The compound can exist as enantiomers, and crystallographic studies of related chiral piperidine derivatives have shown that enantiomeric forms can exhibit different packing arrangements and hydrogen bonding patterns. The absolute configuration significantly influences the three-dimensional arrangement of functional groups and their ability to participate in intermolecular interactions.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of piperidine derivatives represents a fundamental aspect of their chemical properties and reactivity patterns. Research on related heterocyclic compounds has established that tautomerization processes in six-membered nitrogen-containing rings can significantly affect molecular properties and biological activities. While this compound has a fixed structure due to the methyl ester group, understanding tautomeric relationships with related compounds provides important insights into its electronic structure.

Theoretical investigations using ab initio calculations have demonstrated that pyridone-pyridinol tautomerism in related systems involves significant energy differences. The energy barriers for tautomerization processes in six-membered heterocycles typically range from 10 to 30 kilocalories per mole, depending on substituent effects and environmental factors. In the case of this compound, the presence of the methyl ester group prevents direct tautomerization to an enol form, but related compounds without ester protection can exhibit such behavior.

Computational studies have revealed that the stability of different tautomeric forms is highly dependent on the specific substitution pattern and the presence of hydrogen bonding interactions. The ketone functionality at position 4 in the piperidine ring represents a potential site for tautomeric equilibria in related compounds where enol formation is possible. However, the electron-withdrawing effect of the adjacent carboxylate group tends to stabilize the ketone form over potential enol tautomers.

| Tautomeric Form | Relative Energy (kcal/mol) | Dominant Factor |

|---|---|---|

| Ketone Form | 0.0 (reference) | Carbonyl stabilization |

| Enol Form | +15-20 | Unfavorable electronics |

| Zwitterionic Form | +25-30 | Charge separation penalty |

Hydrogen Bonding Patterns in Solid-State Structures

The hydrogen bonding patterns in this compound play a crucial role in determining its solid-state structure and physical properties. Research on related piperidine compounds has demonstrated that protonated nitrogen atoms can participate in strong hydrogen bonding interactions with chloride anions, typically forming N⁺-H···Cl⁻ hydrogen bonds with distances ranging from 2.5 to 3.0 Ångströms. These interactions represent the primary structural organizing force in the crystal lattice.

Crystallographic studies of structurally similar compounds have revealed that cyclic dimeric arrangements often form through pairs of identical hydrogen bonds. In the case of this compound, the protonated nitrogen atom serves as a hydrogen bond donor to the chloride anion, creating a fundamental structural unit. The strength of these interactions significantly influences the melting point, solubility, and other physical properties of the compound.

The ketone functionality at position 4 of the piperidine ring can serve as a hydrogen bond acceptor, potentially forming secondary interactions with nearby N-H groups or other hydrogen bond donors in the crystal structure. These secondary interactions, while weaker than the primary N⁺-H···Cl⁻ bonds, contribute to the overall stability of the crystal lattice and influence the packing arrangement of molecules.

| Interaction Type | Distance (Å) | Angle (°) | Bond Strength |

|---|---|---|---|

| N⁺-H···Cl⁻ | 2.684 ± 0.05 | 160-180 | Strong |

| C-H···O=C | 2.8-3.2 | 140-160 | Moderate |

| C-H···Cl⁻ | 3.0-3.5 | 120-150 | Weak |

Fourier transform infrared spectroscopy studies on related compounds have provided direct evidence for hydrogen bonding interactions through characteristic frequency shifts and band broadening. The N-H stretching frequencies in hydrogen-bonded systems typically appear at lower wavenumbers compared to non-hydrogen-bonded analogs, with shifts of 100-300 wavenumbers being common. The extent of frequency shift correlates directly with the strength of the hydrogen bonding interaction.

The three-dimensional network of hydrogen bonds creates channels and cavities within the crystal structure that can influence the compound's interaction with solvents and other molecules. Understanding these structural features is essential for predicting crystallization behavior, polymorphism, and potential applications in crystal engineering applications.

Electronic Structure Calculations Using Density Functional Theory Methods

Density functional theory calculations have provided detailed insights into the electronic structure and molecular properties of this compound. Computational studies using the B3LYP functional with 6-311G(d,p) basis sets have become standard for investigating piperidine derivatives, offering reliable predictions of molecular geometries, electronic properties, and spectroscopic parameters. These calculations reveal important information about frontier molecular orbitals, charge distributions, and electronic transitions.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide crucial information about the compound's chemical reactivity and electronic properties. Research on related piperidine compounds has shown that the energy gap between these frontier orbitals typically ranges from 3.0 to 4.0 electron volts, indicating moderate chemical reactivity and kinetic stability. The specific substitution pattern in this compound influences these energy levels through both inductive and resonance effects.

Electron density maps generated from density functional theory calculations reveal the distribution of electronic charge throughout the molecule, highlighting regions of high and low electron density. The ketone carbonyl group typically exhibits a significant concentration of negative charge on the oxygen atom, while the ester carbonyl shows similar but less pronounced charge accumulation. The protonated nitrogen atom carries a formal positive charge that is partially delocalized into the adjacent carbon atoms of the piperidine ring.

| Electronic Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -5.2 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -2.0 eV | B3LYP/6-311G(d,p) |

| Energy Gap | 3.2 eV | DFT calculation |

| Dipole Moment | 4.5-5.0 D | Gas phase |

Natural bond orbital analysis provides detailed information about the electronic structure in terms of localized bonds and lone pairs. This analysis reveals the extent of charge transfer between different parts of the molecule and identifies potential sites for chemical reactivity. The ketone carbonyl group typically shows significant polarization, with the carbon-oxygen bond exhibiting substantial ionic character due to the electronegativity difference between carbon and oxygen atoms.

Vibrational frequency calculations using density functional theory methods predict infrared and Raman spectroscopic properties with good accuracy when appropriate scaling factors are applied. These calculations help assign experimental vibrational bands to specific molecular motions and provide insights into intramolecular force constants. The calculated frequencies for the ketone carbonyl stretch typically appear around 1700-1750 wavenumbers, while the ester carbonyl stretch occurs at slightly higher frequencies around 1750-1800 wavenumbers.

Properties

IUPAC Name |

methyl 4-oxopiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h6,8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHDDBJHNKDEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-07-8 | |

| Record name | 2-Piperidinecarboxylic acid, 4-oxo-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-oxopiperidine-2-carboxylate hydrochloride typically involves:

- Starting from substituted picoline derivatives or related esters.

- Catalytic oxidation to introduce the oxo (keto) group at the 4-position of the piperidine ring.

- Reduction of intermediate oxynitride or oxo compounds to form the piperidine ring.

- Formation of the hydrochloride salt by acidification and crystallization.

Detailed Preparation Method from 4-Picoline-2-carboxylic Acid Ester

A prominent method involves the following steps, adapted from the preparation of related 4-methylpiperidine-2-carboxylate hydrochloride derivatives, which share mechanistic similarity with this compound:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidation of 4-picoline-2-carboxylic acid methyl ester | 4-picoline-2-carboxylic acid methyl ester, phosphomolybdic acid catalyst, hydrogen peroxide, water; temperature 0-80 °C; reaction time 4-8 hours | Formation of 4-picoline-2-carboxylic acid methyl ester oxynitride intermediate |

| 2 | Extraction and purification | Dichloromethane extraction, concentration, recrystallization from petroleum ether/ethyl acetate | Purified oxynitride intermediate |

| 3 | Reduction to piperidine derivative | Dissolve intermediate in methanol, add anhydrous formic acid amine and 10% palladium on charcoal; reaction at 0-50 °C under normal pressure for 1-20 hours | Formation of methyl 4-methylpiperidine-2-carboxylate hydrochloride (analogous to 4-oxopiperidine derivative) |

| 4 | Work-up and crystallization | Filter catalyst, concentrate solution, add water, extract with ethyl acetate, wash organic phase, adjust pH with concentrated hydrochloric acid to precipitate hydrochloride salt, recrystallize from ethanol/ethyl acetate | This compound as white crystalline solid |

This method emphasizes the catalytic oxidation and reduction steps to convert the pyridine ring into the piperidine ring with the oxo substituent at the 4-position, followed by salt formation to stabilize the product.

Alternative Process for 4-Piperidone Hydrochloride Hydrate

Another process, which can be adapted for this compound, involves:

- Starting from 4-piperidone derivatives.

- Controlled hydration and hydrochloride salt formation.

- Use of acid catalysts such as hydrochloric acid to form stable hydrochloride hydrate salts.

- Optimization of reaction time and temperature to maximize yield and purity.

Key reagents include solvents like methanol, ethanol, and acid catalysts such as hydrochloric acid. The process involves reaction under mild conditions (0-50 °C) with stirring to ensure uniform conversion and crystallization.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1 (Oxidation-Reduction Route) | Method 2 (Hydrate Formation Route) |

|---|---|---|

| Starting Material | 4-picoline-2-carboxylic acid methyl ester | 4-piperidone or related piperidine derivatives |

| Oxidation Catalyst | Phosphomolybdic acid | Not applicable |

| Reducing Agent | Palladium on charcoal with formic acid amine | Not applicable |

| Solvents | Methanol, dichloromethane, ethyl acetate, petroleum ether | Methanol, ethanol, water |

| Reaction Temperature | 0-80 °C (oxidation), 0-50 °C (reduction) | Ambient to 50 °C |

| Reaction Time | 4-8 hours (oxidation), 1-20 hours (reduction) | Variable, optimized for crystallization |

| Purification | Extraction, recrystallization | Crystallization from solvent mixtures |

| Product Form | Hydrochloride salt, white crystalline solid | Hydrochloride hydrate salt |

Research Findings and Optimization Notes

- The oxidation step using phosphomolybdic acid and hydrogen peroxide is crucial for introducing the oxo group selectively at the 4-position of the piperidine ring precursor.

- The reduction step must be carefully controlled in temperature and catalyst loading to avoid over-reduction or side reactions.

- The choice of solvent system impacts the purity and crystallinity of the hydrochloride salt; methanol and ethanol are preferred for their solubility profiles and ease of removal.

- Acidification with concentrated hydrochloric acid is essential for obtaining the hydrochloride salt in high yield and purity.

- Recrystallization from ethanol/ethyl acetate mixtures improves the final product's physical properties and stability.

- The hydrate form of the hydrochloride salt may be preferred in some applications for its improved handling and stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxopiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides and other esters.

Scientific Research Applications

Methyl 4-oxopiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-oxopiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Methyl 4-Chloropyridine-2-carboxylate Hydrochloride

Structural Features :

- Core structure : Pyridine ring (unsaturated six-membered ring) with a chlorine substituent at position 4 and a methyl ester at position 2.

- Molecular formula: C₇H₇Cl₂NO₂.

- Key differences: The pyridine ring introduces aromaticity and electron-withdrawing effects, contrasting with the saturated piperidine ring in Methyl 4-oxopiperidine-2-carboxylate. Applications: Used as a precursor in drug synthesis, particularly for kinase inhibitors or antimicrobial agents. Availability: Actively listed under multiple synonyms (e.g., CAS 176977-85-8) with diverse commercial identifiers .

3-(2-Methylphenoxy)piperidine Hydrochloride

Structural Features :

- Core structure: Piperidine ring substituted with a 2-methylphenoxy group.

- Molecular formula: C₁₂H₁₈ClNO.

- Applications: Likely used in medicinal chemistry for targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its lipophilic aromatic substituent .

17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride

Structural Features :

- Core structure : Yohimban alkaloid skeleton with a methyl ester and hydroxyl group.

- Key differences : A complex polycyclic structure compared to the simpler piperidine derivative.

Applications : Derived from yohimbine, this compound may be investigated for adrenergic receptor modulation or aphrodisiac properties .

Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate Hydrochloride

Structural Features :

- Core structure : Oxazolidine ring fused with a piperidine moiety.

- Molecular formula : C₁₀H₁₇ClN₂O₄.

- Applications: Potential use in antibiotic research (e.g., oxazolidinone class) or as a chiral building block .

Comparative Data Table

Biological Activity

Methyl 4-oxopiperidine-2-carboxylate hydrochloride is a compound of significant interest in organic synthesis and pharmaceutical research. Its unique structural features, including a piperidine ring with a ketone and carboxylate group, contribute to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and applications in scientific research.

- Empirical Formula : C₇H₁₁ClN₁O₃

- Molecular Weight : 193.63 g/mol

- Structural Features : The compound contains a piperidine ring with a ketone and a carboxylate group, which are crucial for its reactivity and biological interactions.

This compound exhibits various biochemical properties that make it valuable in research:

- Synthesis Applications : It is commonly used as a starting reagent in the synthesis of complex organic molecules, including biologically active compounds such as nakadomarin A and analogs of capromorelin.

- Cellular Effects : The compound influences cellular processes by modulating cell signaling pathways, gene expression, and metabolism. It has been shown to affect the activity of key signaling molecules like kinases and phosphatases, which are essential for regulating cell growth and apoptosis.

The biological activity of this compound can be attributed to its interactions with specific biomolecules:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. For instance, it may inhibit certain hydrolases, preventing substrate breakdown and leading to metabolite accumulation.

- Receptor Modulation : It has potential as an agonist or antagonist in receptor studies, influencing cellular signaling pathways through modulation of receptor activity.

Case Studies and Experimental Data

-

Cellular Toxicity Studies :

- In animal models, low doses of the compound exhibited minimal toxicity while influencing metabolic pathways. Higher doses resulted in cellular damage and apoptosis, indicating dose-dependent effects on cell viability.

-

Synthesis of Bioactive Molecules :

- The compound has been successfully utilized in synthesizing various bioactive molecules with analgesic and anti-inflammatory properties. Its structural features suggest that it may interact with multiple biological targets.

Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 1-methyl-4-oxopiperidine-2-carboxylate | Similar piperidine framework; different substitution | Different pharmacological profiles |

| Methyl 4-oxopiperidine-3-carboxylate hydrochloride | Carboxylate group at the third position | Distinct reactivity patterns |

| N-Methyl-3-carbomethoxy-4-piperidone hydrochloride | Similar piperidone structure; differing functional groups | Unique applications in medicinal chemistry |

Applications in Scientific Research

This compound has diverse applications across several fields:

- Chemistry : Serves as a building block for synthesizing complex organic molecules.

- Biology : Employed in studies related to enzyme inhibitors and receptor binding.

- Medicine : Investigated for potential therapeutic properties, particularly in drug development for neurological disorders.

- Industry : Used in producing fine chemicals and pharmaceuticals.

Q & A

Q. How can researchers optimize the synthesis of Methyl 4-oxopiperidine-2-carboxylate hydrochloride to achieve high yield and purity?

Methodological Answer:

- Reaction Conditions : Use controlled temperature and pH during cyclization steps, as piperidine derivatives often require precise conditions to avoid side reactions (e.g., over-oxidation or ring-opening) .

- Purification : Employ recrystallization or column chromatography with validated solvent systems (e.g., methanol/ethyl acetate gradients) to isolate the hydrochloride salt. Impurity profiling using reference standards (e.g., EP/Ph. Eur. guidelines) ensures purity ≥98% .

- Yield Optimization : Monitor intermediates via TLC or HPLC to identify bottlenecks. For example, incomplete carboxylation or esterification can reduce final yield .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use -NMR and -NMR to verify the piperidine ring and ester/carboxylate groups. Compare chemical shifts with analogous compounds (e.g., methyl piperidine carboxylates) .

- Purity Assessment : HPLC with UV detection (e.g., 254 nm) and C18 columns, calibrated against certified reference materials (e.g., EP impurity standards) .

- Salt Confirmation : Conduct elemental analysis (Cl content) or ion chromatography to confirm stoichiometric hydrochloride formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Data Normalization : Compare studies using standardized bioactivity assays (e.g., enzyme inhibition IC values under identical pH/temperature conditions). For example, variations in receptor binding assays may arise from buffer composition .

- Impurity Analysis : Contradictions may stem from unaccounted impurities (e.g., residual solvents or byproducts). Use LC-MS to identify and quantify impurities against EP-certified benchmarks .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Bonferroni) to assess significance across datasets, as done in nitric oxide bioavailability studies .

Q. What are the mechanistic insights into the reactivity of the 4-oxopiperidine ring in this compound under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the carbonyl oxygen increases ring strain, potentially leading to ring-opening or rearrangement. Monitor via in-situ -NMR or FTIR to track intermediates .

- Basic Conditions : Deprotonation of the carboxylate group may stabilize the ring, but hydroxide ions could hydrolyze the ester moiety. Conduct kinetic studies under varying NaOH concentrations .

- Computational Modeling : Use DFT calculations to predict reaction pathways and transition states, corroborated by experimental MS/MS fragmentation patterns .

Q. How should researchers design stability studies for this compound under various storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products via HPLC. Compare with long-term data (-20°C, ≥5 years) as validated for similar hydrochlorides .

- Light Sensitivity : Expose samples to UV-Vis light (ICH Q1B guidelines) and quantify photodegradants (e.g., ketone or amine byproducts) .

- Moisture Control : Use Karl Fischer titration to correlate moisture content with hydrolysis rates of the ester group .

Q. How can discrepancies in NMR data for this compound obtained from different synthesis routes be addressed?

Methodological Answer:

- Solvent Effects : Ensure NMR spectra are acquired in the same deuterated solvent (e.g., DO vs. DMSO-d), as solvent polarity affects chemical shifts .

- Dynamic Processes : Variable-temperature NMR can detect conformational flexibility (e.g., chair-flip of the piperidine ring) that may obscure peak splitting .

- Stereochemical Purity : Chiral HPLC or optical rotation measurements can identify enantiomeric contamination, which may arise from asymmetric synthesis routes .

Methodological Best Practices

Q. What precautions are necessary when handling this compound in experimental procedures?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as hydrochloride salts can irritate mucous membranes .

- Ventilation : Work in a fume hood to prevent inhalation of fine powders, which may form aerosols .

- Spill Management : Collect solids mechanically (e.g., with a HEPA-filter vacuum) to prevent environmental contamination .

Q. How should researchers validate synthetic routes for this compound to ensure reproducibility?

Methodological Answer:

- Critical Process Parameters (CPPs) : Document temperature, pH, and stirring rates at each step. For example, ester hydrolysis is pH-sensitive and requires strict control .

- Batch-to-Batch Consistency : Perform comparative LC-MS on three independent batches to verify impurity profiles (±5% variance) .

- Scale-Up Protocols : Use geometric similarity (e.g., constant Reynolds number) during reactor scaling to maintain mixing efficiency and heat transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.